4-Hidroxi-6-(trifluorometil)quinolina-2-carboxilato de metilo

Descripción general

Descripción

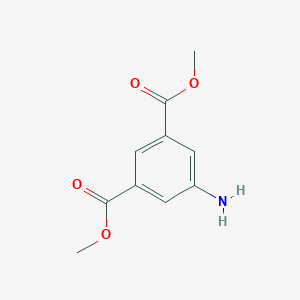

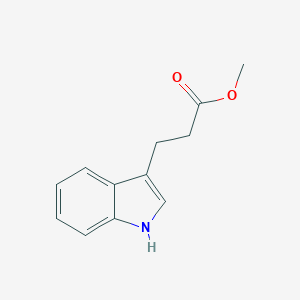

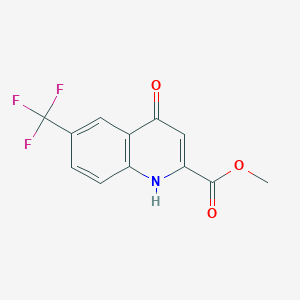

“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the CAS Number: 123158-31-6 . Its IUPAC name is methyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate . The compound has a molecular weight of 271.2 .

Molecular Structure Analysis

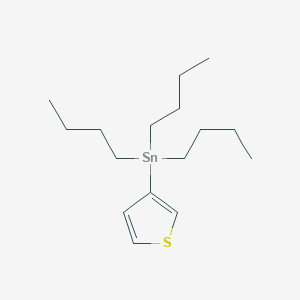

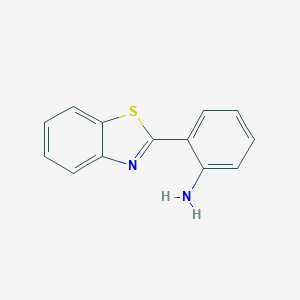

The InChI code for this compound is 1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, quinoline N-oxides can be deoxygenated using visible light-mediated metallaphotoredox catalysis .Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a solid at room temperature .Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Quinoline derivatives can exist in a tautomeric form, where the hydroxy group becomes a ketone and the imine changes to an amine . This structural flexibility might allow the compound to interact with its targets in multiple ways.

Biochemical Pathways

It’s known that quinoline derivatives can serve as precursors for synthesizing other compounds, such as thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has several advantages for lab experiments. It is a highly selective probe that can be used to study specific biological processes. It is also highly sensitive, allowing for the detection of small changes in fluorescence. However, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has some limitations. It is toxic to cells at high concentrations, making it difficult to use in live-cell imaging experiments. Additionally, it has a relatively short half-life, limiting its usefulness in long-term experiments.

Direcciones Futuras

There are several future directions for the use of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in scientific research. One direction is the development of new derivatives of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate with improved properties, such as increased selectivity and decreased toxicity. Another direction is the use of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in the development of new diagnostic and therapeutic agents for various diseases. Additionally, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate could be used to study the structure and function of various biological macromolecules, including proteins and nucleic acids.

Aplicaciones Científicas De Investigación

Síntesis de quinolinas

“4-Hidroxi-6-(trifluorometil)quinolina-2-carboxilato de metilo” es un derivado de la quinolina . Las quinolinas se han convertido en compuestos importantes debido a su variedad de aplicaciones en la química medicinal, orgánica sintética, así como en el campo de la química industrial . Se utilizan en la síntesis de otros derivados de la quinolina .

Síntesis verdes y limpias

Los derivados de la quinolina se utilizan en síntesis verdes y limpias utilizando métodos de reacción alternativos . Estos métodos incluyen la síntesis por microondas, el uso de arcilla u otro catalizador que podría reciclarse y reutilizarse, la reacción en una sola olla, las condiciones de reacción sin disolvente, el uso de líquidos iónicos, la síntesis promovida por ultrasonidos y la síntesis fotocatalítica (radiación UV) .

Aplicaciones agroquímicas

Los derivados de la trifluorometilpiridina (TFMP), que incluyen “this compound”, se utilizan en la industria agroquímica . Se utilizan para proteger los cultivos de las plagas .

Aplicaciones farmacéuticas

Los derivados de la TFMP también se utilizan en la industria farmacéutica . Se han concedido aprobaciones de comercialización a varios derivados de la TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .

Aplicaciones veterinarias

Además de los productos farmacéuticos para humanos, los derivados de la TFMP también se utilizan en productos veterinarios

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGPEAHFOPWZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372408 | |

| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1422284-64-7, 123158-31-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)